molecular formula C11H10O4 B14269915 Methyl 2-benzoyloxirane-2-carboxylate CAS No. 131469-58-4

Methyl 2-benzoyloxirane-2-carboxylate

Cat. No.: B14269915
CAS No.: 131469-58-4
M. Wt: 206.19 g/mol
InChI Key: WUDOEGUKYOMTKY-UHFFFAOYSA-N
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Description

Methyl 2-benzoyloxirane-2-carboxylate is an organic compound with the molecular formula C({11})H({10})O(_{4}). It is characterized by the presence of an oxirane ring (epoxide) attached to a benzoyl group and a methyl ester group. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-benzoyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of methyl cinnamate using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired epoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the efficiency and safety of the production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-benzoyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.

    Reduction: Reduction of the compound can yield alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: m-CPBA, hydrogen peroxide (H({2})), and other peracids.

    Reduction: Lithium aluminum hydride (LiAlH({4})).

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while nucleophilic substitution can produce a variety of substituted oxiranes.

Scientific Research Applications

Methyl 2-benzoyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: It is utilized in the production of polymers and resins, where its epoxide functionality is exploited for cross-linking and curing processes.

Mechanism of Action

The mechanism by which methyl 2-benzoyloxirane-2-carboxylate exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is central to its role in chemical synthesis and its biological activity. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme interactions in biological systems or cross-linking reactions in industrial applications.

Comparison with Similar Compounds

Methyl 2-benzoyloxirane-2-carboxylate can be compared with other epoxide-containing compounds, such as:

    Methyl 2,3-epoxypropanoate: Similar in structure but lacks the benzoyl group, leading to different reactivity and applications.

    Phenyl glycidyl ether: Contains an epoxide ring and a phenyl group, but the ether linkage differentiates its chemical behavior.

    Styrene oxide: Another epoxide with a phenyl group, but without the ester functionality, resulting in distinct reactivity patterns.

The uniqueness of this compound lies in its combination of an epoxide ring with both a benzoyl and a methyl ester group, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

131469-58-4

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 2-benzoyloxirane-2-carboxylate

InChI

InChI=1S/C11H10O4/c1-14-10(13)11(7-15-11)9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

WUDOEGUKYOMTKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CO1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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